molecular formula C8H6BrF3O3S B1442268 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene CAS No. 731018-69-2

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene

Cat. No.: B1442268
CAS No.: 731018-69-2
M. Wt: 319.1 g/mol
InChI Key: BTIZYKDXEHWPSN-UHFFFAOYSA-N
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Description

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a versatile organic compound characterized by its bromine, methanesulfonyl, and trifluoromethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Bromination: Starting with 1-methanesulfonyl-2-(trifluoromethoxy)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a bromo-substituted methanesulfonyl compound under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and solvent choice, to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed:

  • Oxidation: Bromate esters or carboxylic acids.

  • Reduction: Amines or alcohols.

  • Substitution: Sulfonamides or amides.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryls and other valuable intermediates.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: In medicinal chemistry, 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound finds use in the production of agrochemicals, pharmaceuticals, and advanced materials. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with a boronic acid derivative. The resulting biaryl compounds are valuable intermediates in organic synthesis.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.

  • Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.

Comparison with Similar Compounds

  • 2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene

  • 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene

  • 4-Bromo-5-methanesulfonyl-2-(trifluoromethoxy)aniline

Uniqueness: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both bromine and trifluoromethoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIZYKDXEHWPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697376
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731018-69-2
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of example 9a, reaction of 4-bromo-2-trifluoromethoxy-benzenethiol (1.0 g, 3.48 mmol) with iodomethane (0.238 mL, 3.82 mmol) and potassium carbonate (0.528 g, 3.82 mmol) in 13 mL acetone, followed by oxidation as described in example 39c, using 4-bromo-1-methylsulfanyl-2-trifluoromethoxy-benzene (0.78 g, 2.72 mmol) and oxone® (2.17 g, 3.54 mmol), stirring over night at r.t., addition of oxone® (0.84 g, 1.37 mmol), stirring over night at r.t., addition of oxone® (0.84 g, 1.37 mmol) and stirring over three days at r.t. affords the title compound without further chromatography as a white solid (0.81 g). MS (m/e): 320 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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